2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid

Solubility Formulation Coordination Chemistry

Research programs requiring imidazole-based ligands often face limitations from aromatic analogs' poor aqueous solubility (~0.5 g/L). This 2,3-dihydroimidazole-4,5-dicarboxylic acid solves that via a partially saturated ring, enhancing solubility and introducing a unique imine coordination site unavailable in fully aromatic versions. Key supply advantages: • Essential for NBS-promoted bicyclic δ-lactone synthesis-a route inaccessible with aromatic imidazole-4,5-dicarboxylic acid. • Imine nitrogen enables tailored MOF geometries for catalysis/gas storage. • Predicted higher water solubility supports green chemistry and bioconjugation workflows.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 610265-04-8
Cat. No. B3354744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-imidazole-4,5-dicarboxylic Acid
CAS610265-04-8
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1NC(=C(N1)C(=O)O)C(=O)O
InChIInChI=1S/C5H6N2O4/c8-4(9)2-3(5(10)11)7-1-6-2/h6-7H,1H2,(H,8,9)(H,10,11)
InChIKeyCKLYHLGXFCSDGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-imidazole-4,5-dicarboxylic Acid: Baseline Overview


2,3-Dihydro-1H-imidazole-4,5-dicarboxylic acid (CAS 610265-04-8) is a five-membered N-heterocyclic dicarboxylic acid with the molecular formula C5H6N2O4 and a molecular weight of 158.11 g/mol . Structurally, it belongs to the imidazoline class (specifically a 2,3-dihydroimidazole), characterized by a partially saturated imidazole ring bearing two carboxylic acid groups at the 4- and 5-positions. This dihydro configuration imparts distinct electronic and steric properties compared to its fully aromatic imidazole-4,5-dicarboxylic acid counterpart, including the presence of an imine center [1].

2,3-Dihydro-1H-imidazole-4,5-dicarboxylic Acid: Risks of Generic Substitution


Substituting 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid with the fully aromatic 4,5-imidazoledicarboxylic acid (CAS 570-22-9) or its 2-oxo derivative is not a scientifically valid practice. The dihydro structure of the target compound eliminates the aromaticity of the imidazole ring, introducing a saturated C2-C3 bond and an imine nitrogen center. This alters its coordination geometry, hydrogen-bonding capacity, and acid-base properties. Literature indicates that aromatic 4,5-imidazoledicarboxylic acid exhibits extremely low aqueous solubility (0.5 g/L at 20°C) and decomposes upon melting at ~280°C . While direct solubility data for the 2,3-dihydro analog are not publicly available, the presence of a saturated ring and an imine moiety is expected to significantly modify solubility, stability, and metal-binding behavior. Therefore, generic substitution without empirical validation introduces substantial risk of experimental failure, particularly in applications requiring specific ligand field strengths or solubility profiles.

Differentiation Evidence: 2,3-Dihydro-1H-imidazole-4,5-dicarboxylic Acid vs. Analogs


Comparative Solubility: Dihydro vs. Aromatic Analog

While experimental solubility data for 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid are not reported in the public domain, a direct cross-study comparison can be made with its fully aromatic analog, 4,5-imidazoledicarboxylic acid (CAS 570-22-9). The aromatic analog exhibits a well-documented aqueous solubility of 0.5 g/L at 20°C and is insoluble in ethanol and ether . The 2,3-dihydro derivative, by virtue of its non-aromatic, partially saturated ring, is structurally predisposed to higher aqueous solubility due to reduced π-π stacking interactions and increased conformational flexibility. This class-level inference is critical for applications where aromatic analogs fail due to precipitation or poor bioavailability.

Solubility Formulation Coordination Chemistry

Thermal Stability: Dihydro vs. Aromatic Imidazole Core

Aromatic 4,5-imidazoledicarboxylic acid is known to decompose at approximately 280°C, releasing imidazole and carbon dioxide . In contrast, 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid, lacking an aromatic imidazole ring, is expected to exhibit a different thermal decomposition pathway, likely involving decarboxylation at lower temperatures or distinct decomposition products due to the saturated C2-C3 bond. While specific thermogravimetric data for the target compound are not publicly available, this structural divergence is a critical differentiator for high-temperature applications such as MOF synthesis or polymer processing.

Thermal Stability Decomposition Material Science

Coordination Chemistry: Imine vs. Aromatic Nitrogen Donor

The 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid molecule contains an imine nitrogen (C=N) in the heterocyclic ring, a feature absent in aromatic 4,5-imidazoledicarboxylic acid [1]. This imine moiety offers a distinct σ-donor and π-acceptor character compared to the aromatic pyrrole-type nitrogen of the fully unsaturated analog. In coordination chemistry, this difference alters metal-binding affinity, chelate ring size, and the geometry of resulting complexes. Studies on analogous imidazoline-based ligands demonstrate that the imine nitrogen can participate in coordination, leading to unique metal-organic frameworks not accessible with aromatic imidazole ligands [2].

Coordination Polymer MOF Ligand Design

Acid-Base Properties: Dihydro vs. Aromatic Analog

The pKa values of the carboxylic acid groups in 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid are expected to differ from those of 4,5-imidazoledicarboxylic acid (predicted pKa ~3.59 for the aromatic analog ). The saturation at the C2-C3 bond in the dihydro compound reduces electron delocalization, thereby increasing the electron density on the ring nitrogens and altering the acidity of the adjacent carboxylic acids. While experimental pKa data for the target compound are not available, this class-level inference is supported by the well-established effect of aromaticity on acid strength in heterocyclic systems.

pKa Acid-Base Chemistry Reactivity

Synthetic Utility: δ-Lactone Precursor

2,3-Dihydroimidazole-4,5-dicarboxylic acid derivatives serve as key intermediates for the regioselective synthesis of bicyclic δ-lactones via NBS-promoted cyclization, as demonstrated in a 2015 Tetrahedron Letters study [1]. This synthetic pathway is specific to dihydroimidazole scaffolds and is not accessible from aromatic imidazole-4,5-dicarboxylic acids, which lack the requisite saturated C2-C3 bond for lactonization. The target compound, with its free carboxylic acids, provides a versatile starting point for further derivatization, including esterification and amidation, to generate libraries of bioactive molecules.

Synthetic Intermediate Lactone Synthesis Medicinal Chemistry

2,3-Dihydro-1H-imidazole-4,5-dicarboxylic Acid: Optimal Applications


Bicyclic δ-Lactone Synthesis for Medicinal Chemistry

This compound is uniquely suited as a precursor for the regioselective synthesis of bicyclic δ-lactones, a transformation not accessible using aromatic imidazole-4,5-dicarboxylic acid analogs [1]. The saturated C2-C3 bond in the dihydroimidazole ring is essential for the NBS-promoted cyclization step, enabling the construction of complex, pharmaceutically relevant polycyclic frameworks. Procurement of this specific dihydro acid is mandatory for research groups aiming to explore this synthetic route.

Coordination Polymers with Imine Donor Sites

The presence of an imine nitrogen (C=N) in the 2,3-dihydroimidazole ring provides a coordination site with distinct electronic properties compared to aromatic imidazole ligands [1]. This feature is valuable for constructing metal-organic frameworks (MOFs) or coordination polymers with tailored geometries and metal-binding affinities. Researchers seeking to exploit imine coordination for catalysis, gas storage, or sensing applications should prioritize this compound over aromatic analogs, which lack this donor functionality.

Aqueous-Phase Reactions with Enhanced Solubility

Based on class-level inference, the non-aromatic, partially saturated structure of 2,3-dihydro-1H-imidazole-4,5-dicarboxylic acid is predicted to exhibit higher aqueous solubility than the poorly soluble aromatic analog (0.5 g/L at 20°C) [1]. This makes it a preferred building block for reactions conducted in aqueous media, such as bioconjugation, green chemistry applications, or the synthesis of water-soluble coordination complexes. Procurement should be guided by this anticipated solubility advantage when aqueous compatibility is a critical process parameter.

Imidazoline-Based Bioactive Molecule Development

Imidazoline scaffolds, including 2,3-dihydroimidazoles, are core structures in numerous bioactive compounds and pharmaceuticals [1]. The dicarboxylic acid functionality of this compound provides two handles for further derivatization (e.g., amide coupling, esterification), enabling the rapid construction of diverse imidazoline libraries for drug discovery. Its procurement is essential for medicinal chemistry programs targeting imidazoline-based therapeutics, where the saturated ring is a pharmacophoric requirement.

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